6-Bromo-2-[5-(2-chlorophenyl)furan-2-yl]quinoline-4-carboxylic acid

Lipophilicity Drug-likeness Permeability

6-Bromo-2-[5-(2-chlorophenyl)furan-2-yl]quinoline-4-carboxylic acid (CAS 637323-38-7) is a fully synthetic, heterocyclic small molecule of the phenyl-furan-quinoline-4-carboxylic acid class, with molecular formula C20H11BrClNO3 and molecular weight 428.663 g·mol⁻¹. The compound integrates three pharmacophoric elements—a 6-bromoquinoline core, a 2-(furan-2-yl) linker, and an ortho-chlorophenyl terminal ring—yielding a calculated cLogP of 6.48, density of 1.6±0.1 g·cm⁻³, and boiling point of 567.0±50.0 °C at 760 mmHg.

Molecular Formula C20H11BrClNO3
Molecular Weight 428.7 g/mol
Cat. No. B11065864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-[5-(2-chlorophenyl)furan-2-yl]quinoline-4-carboxylic acid
Molecular FormulaC20H11BrClNO3
Molecular Weight428.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CC=C(O2)C3=NC4=C(C=C(C=C4)Br)C(=C3)C(=O)O)Cl
InChIInChI=1S/C20H11BrClNO3/c21-11-5-6-16-13(9-11)14(20(24)25)10-17(23-16)19-8-7-18(26-19)12-3-1-2-4-15(12)22/h1-10H,(H,24,25)
InChIKeyMSHBLXGCVPBQIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-2-[5-(2-chlorophenyl)furan-2-yl]quinoline-4-carboxylic acid: Structural Identity and Physicochemical Baseline for Procurement Decisions


6-Bromo-2-[5-(2-chlorophenyl)furan-2-yl]quinoline-4-carboxylic acid (CAS 637323-38-7) is a fully synthetic, heterocyclic small molecule of the phenyl-furan-quinoline-4-carboxylic acid class, with molecular formula C20H11BrClNO3 and molecular weight 428.663 g·mol⁻¹ . The compound integrates three pharmacophoric elements—a 6-bromoquinoline core, a 2-(furan-2-yl) linker, and an ortho-chlorophenyl terminal ring—yielding a calculated cLogP of 6.48, density of 1.6±0.1 g·cm⁻³, and boiling point of 567.0±50.0 °C at 760 mmHg . This scaffold has emerged in recent literature as a starting point for RAD51-BRCA2 protein–protein interaction inhibitor development, where phenyl-furan-quinoline-4-carboxylic acid analogues have demonstrated the capacity to impair homologous recombination and induce synthetic lethality in pancreatic cancer cells .

Why 6-Bromo-2-[5-(2-chlorophenyl)furan-2-yl]quinoline-4-carboxylic acid Cannot Be Interchanged with Generic Quinoline-4-carboxylic Acid Analogs


Attempts to substitute this compound with simpler quinoline-4-carboxylic acid analogs risk losing the cooperative electronic and steric contributions of the three substituents that collectively define its molecular recognition profile. SAR evidence from the structurally related 6-fluoro-2-aryl-quinoline-4-carboxylic acid series demonstrates that the 6-position halogen identity dictates HsDHODH inhibitory potency by over three orders of magnitude (IC50 = 27 nM for 6-fluoro-2d vs. micromolar for alternative 6-substituents) . Furthermore, the 5-(2-chlorophenyl)furan-2-yl motif introduces a distinct spatial vector and π-stacking surface that the simpler 2-phenyl or 2-(furan-2-yl) congeners lack, leading to divergent target engagement profiles across ATPase, MAO, and EGFR kinase assay panels . Generic substitution therefore confounds both potency optimization and target selectivity, making compound-specific procurement essential for reproducible SAR campaigns.

Quantitative Differentiation Evidence: 6-Bromo-2-[5-(2-chlorophenyl)furan-2-yl]quinoline-4-carboxylic acid vs. Closest Structural Analogs


Calculated cLogP Differentiation vs. 6-Bromo-2-(furan-2-yl)quinoline-4-carboxylic Acid and 6-Bromo-2-(5-methylfuran-2-yl)quinoline-4-carboxylic Acid

The target compound exhibits a calculated cLogP of 6.48 , which is substantially higher than the cLogP values estimated for its closest furan-substituted analogs that lack the 5-(2-chlorophenyl) substituent (6-bromo-2-(furan-2-yl)quinoline-4-carboxylic acid, estimated cLogP ~3.0–3.5) . This ~3-log-unit increase in lipophilicity is directly attributable to the ortho-chlorophenyl ring appended to the furan and has critical implications for membrane permeability, plasma protein binding, and CNS penetration potential.

Lipophilicity Drug-likeness Permeability

T Antigen ATPase Biochemical Inhibition: Single-Point IC50 for 6-Bromo-2-(furan-2-yl)quinoline-4-carboxylic Acid (Furan-Only Analog) as Activity Baseline

The des-chlorophenyl analog 6-bromo-2-(furan-2-yl)quinoline-4-carboxylic acid demonstrates weak inhibition of SV40 large T antigen ATPase activity in an ADP-Hunter biochemical assay, with a reported IC50 of 78,600 nM (78.6 µM) . Although the target compound itself has not been tested in this exact assay, the 5-(2-chlorophenyl)furan-2-yl extension adds significant molecular volume (MW increase from ~332 to 428.7 g·mol⁻¹) and hydrophobicity, which are expected to modulate ATPase binding site occupancy based on established quinoline-ATP-competitive inhibitor SAR . This provides a quantitative reference point against which the target compound's ATPase inhibitory potency can be benchmarked.

ATPase inhibition Biochemical assay SV40 T antigen

6-Position Halogen Identity Effects on HsDHODH Potency: Class-Level SAR Inference from the 6-Fluoro-2-aryl-quinoline-4-carboxylic Acid Series

In a structurally related 6-fluoro-2-aryl-quinoline-4-carboxylic acid series, compound 2d (6-fluoro-2-aryl) achieves nanomolar HsDHODH inhibition (IC50 = 27 ± 1 nM), comparable to the clinical-phase inhibitor brequinar, while other substitution patterns display only micromolar activity . The 6-bromo substituent in the target compound introduces a larger van der Waals radius (Br = 1.85 Å vs. F = 1.47 Å), higher polarizability, and distinct σ-electron-withdrawing character compared to fluorine, predicting altered DHODH pocket occupancy and potentially divergent potency that must be empirically established.

Dihydroorotate dehydrogenase HsDHODH Halogen SAR

MAO-A/MAO-B Isoform Selectivity Window: Class-Level Inference from ChEMBL-Curated Quinoline-4-carboxylic Acid Dataset

ChEMBL-curated data for a quinoline-4-carboxylic acid derivative bearing a structurally related heterocyclic substitution pattern reveals a significant MAO-B over MAO-A selectivity window: MAO-A IC50 = 39,000 nM vs. MAO-B IC50 = 300 nM, corresponding to a 130-fold isoform preference . The 5-(2-chlorophenyl)furan-2-yl motif in the target compound provides additional aromatic surface that may further engage the MAO-B entrance cavity, a feature absent in simpler 2-aryl-quinoline-4-carboxylic acids . Direct MAO isoform profiling of the target compound is warranted to quantify this predicted selectivity enhancement.

Monoamine oxidase MAO-A MAO-B Isoform selectivity

Commercial Availability and Pricing: MCULE Catalog Entry for Procurement Benchmarking

The target compound is commercially cataloged through the MCULE marketplace (MCULE-4736061747) with tiered pricing: 1 mg at 19 USD (92% purity, 18 working days), 5 mg at 29 USD, and 10 mg at 36 USD . Multiple supplier stock entries are recorded, including AK Scientific (95% purity, in stock) and ChemBridge (Building Block Library, 95% purity, in stock) . This contrasts with the simpler 6-bromo-2-(furan-2-yl)quinoline-4-carboxylic acid, which is available from fewer catalog sources, and with the 6-methyl analog, which is listed primarily through specialty synthesis-on-demand suppliers .

Procurement Commercial availability Pricing Purity

Optimal Research and Procurement Scenarios for 6-Bromo-2-[5-(2-chlorophenyl)furan-2-yl]quinoline-4-carboxylic acid


RAD51-BRCA2 Protein–Protein Interaction Inhibitor Lead Optimization

This compound serves as a direct structural analog of the phenyl-furan-quinoline-4-carboxylic acid hit series described by Ferrandi et al. (ACS Med. Chem. Lett. 2026), where the core scaffold was used to develop RAD51-BRCA2 PPI inhibitors that impair homologous recombination and induce synthetic lethality with olaparib in BxPC-3 pancreatic cancer spheroids . The 6-bromo and 5-(2-chlorophenyl)furan-2-yl substitution pattern introduces halogen-dependent steric and electronic variations that can be systematically compared against the published 6-methoxy lead (compound 19) .

Human DHODH Inhibitor Halogen Scanning

The 6-bromo substitution provides a direct comparator for halogen-scanning SAR studies of the quinoline-4-carboxylic acid DHODH inhibitor series, where the 6-fluoro analog (compound 2d) achieves IC50 = 27 ± 1 nM against HsDHODH . The bromo variant allows investigation of how atomic radius (Br vs. F), leaving-group potential, and polarizability affect DHODH binding site occupancy and inhibitory potency, with X-ray crystallographic co-complex structures feasible for the 6-bromo analog using established protocols .

MAO-B Selective Inhibitor Development with Extended Aromatic Pharmacophore

Based on ChEMBL-curated data showing a 130-fold MAO-B selectivity window (MAO-B IC50 = 300 nM vs. MAO-A IC50 = 39,000 nM) for structurally related quinoline-4-carboxylic acid derivatives , the 5-(2-chlorophenyl)furan-2-yl extended aromatic motif of this compound may further engage the MAO-B entrance cavity. Procurement enables direct MAO-A/MAO-B isoform profiling to quantify selectivity enhancement over simpler 2-aryl-quinoline-4-carboxylic acids .

High-cLogP Chemical Probe for Membrane Permeability and CNS Penetration Studies

With a calculated cLogP of 6.48 , this compound occupies a lipophilicity range rarely explored in quinoline-4-carboxylic acid chemical probes. The cLogP value exceeds that of the 6-fluoro DHODH inhibitors (estimated cLogP ~4–5) and the furan-only analog (estimated cLogP ~3.0–3.5), making it suitable for parallel artificial membrane permeability assays (PAMPA), MDCK-MDR1 transcellular transport studies, and plasma protein binding equilibrium dialysis experiments to establish structure–property relationships for this scaffold class .

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